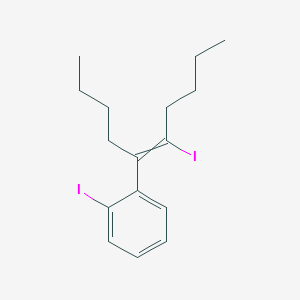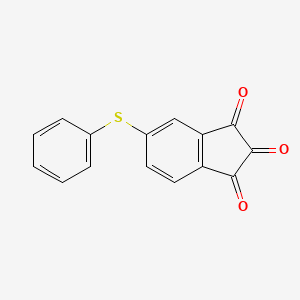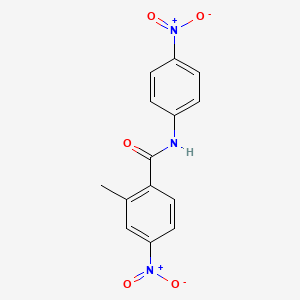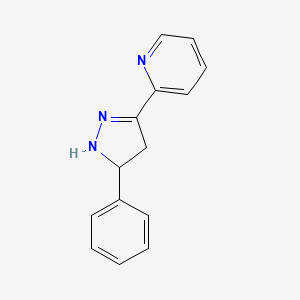
2-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both pyrazoline and pyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable reaction conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar cyclocondensation reactions, optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired substitution pattern.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-(5-Phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol: This compound also features a pyrazoline moiety but includes a quinoline group, which may confer different properties and applications.
4-(Diethylamino)phenyl-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl ethenyl-N,N-diethylaniline: Another related compound with a pyrazoline core, used in different contexts.
Uniqueness: 2-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine is unique due to its specific combination of pyrazoline and pyridine moieties, which can result in distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
401513-90-4 |
|---|---|
Fórmula molecular |
C14H13N3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine |
InChI |
InChI=1S/C14H13N3/c1-2-6-11(7-3-1)13-10-14(17-16-13)12-8-4-5-9-15-12/h1-9,13,16H,10H2 |
Clave InChI |
CBRLLSTVXXNDBK-UHFFFAOYSA-N |
SMILES canónico |
C1C(NN=C1C2=CC=CC=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


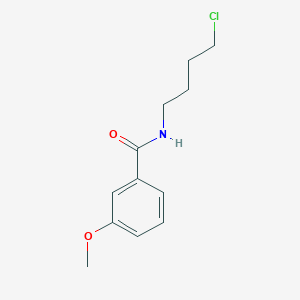
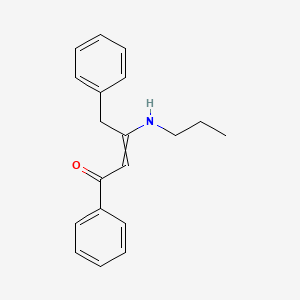
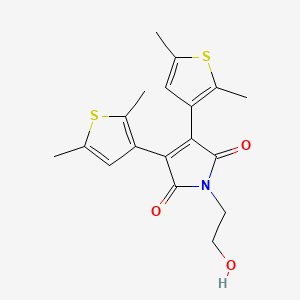
![4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid](/img/structure/B14237552.png)
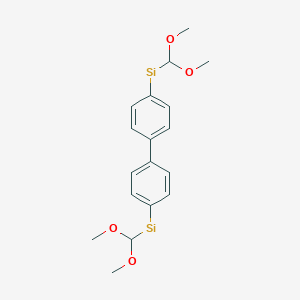
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-, methyl ester](/img/structure/B14237557.png)
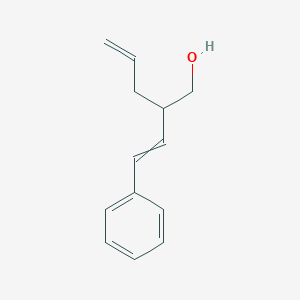
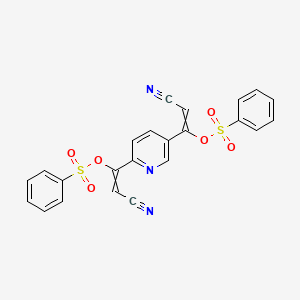
![2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]-](/img/structure/B14237589.png)
![2,4-Dimethylphenol;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14237592.png)
